Cas no 5687-84-3 (4-cyclopropylbutanoic acid)

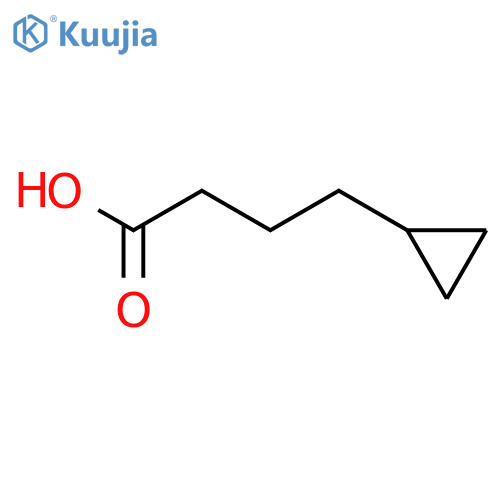

4-cyclopropylbutanoic acid structure

商品名:4-cyclopropylbutanoic acid

CAS番号:5687-84-3

MF:C7H12O2

メガワット:128.168982505798

CID:2832501

4-cyclopropylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B425855-100mg |

4-cyclopropylbutanoic acid |

5687-84-3 | 100mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-84456-2.5g |

4-cyclopropylbutanoic acid |

5687-84-3 | 95.0% | 2.5g |

$1707.0 | 2025-03-21 | |

| Enamine | EN300-84456-0.1g |

4-cyclopropylbutanoic acid |

5687-84-3 | 95.0% | 0.1g |

$301.0 | 2025-03-21 | |

| Enamine | EN300-84456-5.0g |

4-cyclopropylbutanoic acid |

5687-84-3 | 95.0% | 5.0g |

$2525.0 | 2025-03-21 | |

| Aaron | AR01AL9W-250mg |

4-Cyclopropylbutanoic acid |

5687-84-3 | 95% | 250mg |

$618.00 | 2025-02-09 | |

| A2B Chem LLC | AV72648-50mg |

4-Cyclopropylbutanoic acid |

5687-84-3 | 95% | 50mg |

$248.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333629-250mg |

4-Cyclopropylbutanoic acid |

5687-84-3 | 97% | 250mg |

¥7754.00 | 2024-05-08 | |

| Aaron | AR01AL9W-2.5g |

4-Cyclopropylbutanoic acid |

5687-84-3 | 95% | 2.5g |

$2373.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333629-500mg |

4-Cyclopropylbutanoic acid |

5687-84-3 | 97% | 500mg |

¥12218.00 | 2024-05-08 | |

| 1PlusChem | 1P01AL1K-250mg |

4-Cyclopropylbutanoic acid |

5687-84-3 | 95% | 250mg |

$514.00 | 2025-03-19 |

4-cyclopropylbutanoic acid 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

5687-84-3 (4-cyclopropylbutanoic acid) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量